D-Amygdalin vs. L-Amygdalin: ~9-Fold Difference in Non-Cytotoxic Concentration Threshold on Human Lung Fibroblasts
Among the two amygdalin epimers, D-amygdalin demonstrates a substantially wider safety window on normal human lung fibroblasts (MRC-5 cells) compared to L-amygdalin. Specifically, D-amygdalin showed no obvious cytotoxicity and did not reduce cell viability at concentrations up to 78.125 μM, whereas L-amygdalin was non-cytotoxic only up to 8.525 μM—an approximately 9.2-fold difference in the maximum tolerated concentration [1]. Furthermore, in a bleomycin-induced C57BL/6 mouse model, D-amygdalin exhibited stronger inhibition of lung inflammation and fibrosis than L-amygdalin, with both epimers acting via suppression of TGF-β1-induced Smad2/3 phosphorylation [1].
| Evidence Dimension | Maximum non-cytotoxic concentration on MRC-5 human lung fibroblasts |
|---|---|
| Target Compound Data | D-Amygdalin: ≤78.125 μM (no cytotoxicity, no reduction in cell viability) |
| Comparator Or Baseline | L-Amygdalin: ≤8.525 μM (no cytotoxicity, no reduction in cell viability) |
| Quantified Difference | ~9.2-fold higher non-cytotoxic threshold for D-amygdalin |
| Conditions | MRC-5 human fetal lung fibroblast cell line; in vitro cytotoxicity assay; Fig. 1A–B |
Why This Matters
Procurement of the correct epimer (D-amygdalin) is essential for pulmonary fibrosis research because L-amygdalin introduces confounding cytotoxicity at concentrations ~9-fold lower, potentially invalidating efficacy readouts.
- [1] Jiao H, Li S, Tang Q. Amygdalin epimers exert discrepant anti-pulmonary fibrosis activity via inhibiting TGF-β1/Smad2/3 pathway. Pulm Pharmacol Ther. 2023 Aug;81:102230. doi: 10.1016/j.pupt.2023.102230. PMID: 37364767. View Source
